1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one
Overview
Description
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one, also known as 1-acetoxy-5-bromo-1,2-benziodoxol-3-one, is a brominated benziodoxolone derivative. It is an organic compound with a molecular formula of C7H5BrO4. This compound has been studied for its potential applications in the fields of chemistry and biology.
Scientific Research Applications
Oxidation of Alcohols
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX) is notably used in the oxidation of various alcohols. It effectively transforms benzylic and aliphatic alcohols into the corresponding aromatic aldehydes, aromatic ketones, and aliphatic ketones. This process is particularly attractive due to the ease of product isolation and the reusability of the reagents (Iinuma, Moriyama, & Togo, 2014).
Role in Preparing Dess-Martin Periodinane
ABBX plays a crucial role in the preparation of Dess-Martin periodinane, an important reagent in organic synthesis. The study of its morphology, specifically the difference in its physical forms (microcrystalline powder vs. macrocrystalline material), affects its reactivity and conversion to the I-triacetoxy derivative, which is significant for various synthetic applications (Stevenson, Treacy, & Nieuwenhuyzen, 1997).
Oxidation in Organic Synthesis
ABBX is also used for the facile oxidation of alcohols to aldehydes or ketones. This method, employing a trivalent iodine compound, is noted for its effectiveness under mild reaction conditions, making it valuable in organic synthesis (Iinuma, Moriyama, & Togo, 2013).
Use in Alkynylation Reactions
In the field of organic synthesis, ABBX is used in the alkynylation of indoles, thiophenes, and anilines. An efficient procedure has been developed for synthesizing this compound, facilitating the gold-catalyzed direct alkynylation of these substrates (Brand & Waser, 2012).
Gold-Catalyzed Oxyarylation
ABBX, as an iodine(III) oxidant, is efficient in gold-catalyyzed oxyarylation reactions, expanding the scope of such reactions to include styrenes and gem-disubstituted olefins. This represents a significant advancement in organic synthesis, particularly in the context of arylation chemistry (Ball, Lloyd‐Jones, & Russell, 2012).
Oxidation of Benzyl and Allyl Ethers
ABBX is also instrumental in the oxidation of benzyl and allyl ethers to esters at room temperature. This method is compatible with various protecting groups and offers an alternative to traditional reductive deprotection methods in organic synthesis (Ochiai, Ito, Takahashi, Nakanishi, Toyonari, Sueda, Goto, & Shiro, 1996).
Conversion of Alcohols and Aldehydes to N-Hydroxysuccinimide Esters
ABBX has been used in the conversion of primary alcohols and aldehydes to N-hydroxysuccinimide esters. This conversion represents a significant development in the field of organic synthesis, expanding the range of available reactions and products (Schulze & Giannis, 2004).
Synthesis of α-Bromo-α,β-Unsaturated Carbonyl Compounds
In another application, ABBX is utilized in the synthesis of α-bromo-α,β-unsaturated carbonyl compounds, offering a one-step method for the preparation of these compounds under neutral and mild conditions (Ramanarayanan, Shukla, & Akamanchi, 2002).
Alcohol Oxidation Using Recyclable Ionic Liquid-Supported Reagent
A novel application of ABBX involves its use in a recyclable hydrophobic ionic liquid-supported form for oxidizing alcohols. This innovative approach demonstrates the versatility of ABBX in diverse reaction mediums and its potential in green chemistry applications (Koguchi, Mihoya, & Mimura, 2016).
properties
IUPAC Name |
(5-bromo-3-oxo-1λ3,2-benziodoxol-1-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrIO4/c1-5(12)14-11-8-3-2-6(10)4-7(8)9(13)15-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZPQFBDNWCSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI1C2=C(C=C(C=C2)Br)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrIO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one | |
CAS RN |
1580548-81-7 | |
Record name | 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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